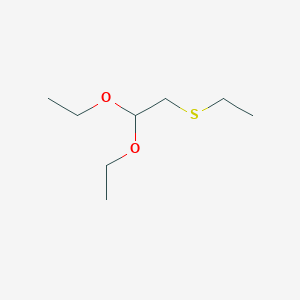

1,1-Diethoxy-2-ethylthioethane

Description

The compound is utilized in the preparation of β-thioenamides through acid-catalyzed (p-toluenesulfonic acid) reactions with amides. However, traditional synthetic routes suffer from poor yields (~89%) and lack stereoselectivity, necessitating harsh conditions unsuitable for peptide synthesis .

Properties

Molecular Formula |

C8H18O2S |

|---|---|

Molecular Weight |

178.29 g/mol |

IUPAC Name |

1,1-diethoxy-2-ethylsulfanylethane |

InChI |

InChI=1S/C8H18O2S/c1-4-9-8(10-5-2)7-11-6-3/h8H,4-7H2,1-3H3 |

InChI Key |

MEYLZWCRIMFXNG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CSCC)OCC |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

1,1-Diethoxy-2-ethylthioethane is utilized as a reagent in organic synthesis, particularly in the formation of other complex organic molecules. It serves as a protecting group for aldehydes and ketones, facilitating various reactions without interfering with other functional groups.

Case Study: A study demonstrated its use in synthesizing various organophosphorus compounds that exhibit fungicidal activity against plant pathogens. These compounds were characterized through elemental analysis and spectroscopy techniques, highlighting the versatility of this compound in agricultural chemistry .

Flavor and Fragrance Industry

Due to its pleasant odor profile, this compound is employed in the flavor and fragrance industry. It acts as a raw material for synthesizing flavor compounds used in food products and perfumes.

Case Study: Research on fragrance materials has indicated that this compound can enhance the stability and longevity of certain fragrances when incorporated into formulations .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material for calibrating instruments involved in gas chromatography and mass spectrometry. Its stable properties make it suitable for creating calibration curves for various analytical methods.

Data Table: Calibration Standards

| Standard Compound | Application |

|---|---|

| Acetaldehyde | Calibration for GC/MS |

| Ethyl Acetate | Solvent standard |

| This compound | Reference standard |

Metabolic Studies

This compound has been studied for its role in metabolic pathways within microorganisms such as Saccharomyces cerevisiae. It participates in fermentation processes, contributing to the production of biofuels and other biochemicals.

Case Study: Research indicated that this compound can influence yeast metabolism, leading to increased yields of ethanol during fermentation .

Polymer Chemistry

In polymer chemistry, this compound is used as a monomer or co-monomer in the synthesis of polymers with desirable properties such as flexibility and resistance to degradation.

Case Study: A patent describes its application in creating high refractive index optical materials through polymerization processes that enhance transparency and durability .

Comparison with Similar Compounds

1,1-Diethoxyethane (Acetaldehyde Diethyl Acetal)

- Molecular Formula : C₆H₁₄O₂

- Molecular Weight : 118.17 g/mol

- Key Features :

- Lacks the ethylthio (-S-C₂H₅) group, containing only acetal (diethoxy) functionality.

- Physical Properties : Boiling point ~102–104°C, vapor pressure ~25 mmHg at 20°C, and Henry’s law constant ~3.1 × 10⁻⁶ atm·m³/mol .

- Applications : Common solvent in organic synthesis and fragrance industry.

- Stability : Hydrolyzes under acidic conditions to release acetaldehyde.

1,1-Dimethoxyethane (DME)

1-Ethoxy-2-(2-methoxyethoxy)ethane (Diethylene Glycol Ethyl Methyl Ether)

1-(2-Chloroethoxy)-2-ethoxyethane

1,1-Diethoxy-2-isothiocyanatoethane

- Molecular Formula: C₇H₁₃NO₂S

- Molecular Weight : 175.25 g/mol

- Key Features: Isothiocyanate (-N=C=S) group introduces reactivity toward nucleophiles (e.g., amines). Applications: Potential use in heterocyclic synthesis and bio-conjugation .

Physicochemical and Functional Group Comparison

Preparation Methods

Ethanethiol and Acetaldehyde Diethyl Acetal

A common synthesis involves reacting ethanethiol with acetaldehyde diethyl acetal under acidic conditions. The reaction proceeds via nucleophilic attack of the thiol on the acetal carbon, followed by protonation and elimination of ethanol.

-

Ethanethiol (1 mol) is added dropwise to acetaldehyde diethyl acetal (1 mol) in ethanol.

-

Concentrated sulfuric acid (0.1 mol%) is added as a catalyst.

-

The mixture is refluxed at 80°C for 4–6 hours.

-

The product is purified via vacuum distillation.

| Parameter | Value |

|---|---|

| Yield | 65–72% |

| Boiling Point | 200.9°C at 760 mmHg |

| Purity | ≥95% (GC analysis) |

-

Higher yields are achieved with excess ethanethiol (1.2:1 molar ratio).

-

Alternative acids (e.g., p-toluenesulfonic acid) reduce side reactions compared to H₂SO₄.

BF₃·SMe₂-Mediated Thiomethylation

Thioacetalation Using Boron Trifluoride-Dimethyl Sulfide Complex

BF₃·SMe₂ acts as both a Lewis acid catalyst and thiomethyl source, enabling odor-free synthesis.

-

Aldehyde (1 mmol) and BF₃·SMe₂ (4 equiv) are stirred in dichloroethane (DCE).

-

The reaction is heated at 80°C for 16 hours.

-

The crude product is washed with NaHCO₃ and purified via column chromatography.

| Substrate | Yield (%) |

|---|---|

| Benzaldehyde | 68 |

| 4-Chlorobenzaldehyde | 71 |

| 4-Bromobenzaldehyde | 63 |

-

BF₃ activates the aldehyde, facilitating nucleophilic attack by SMe₂.

-

Competing Friedel-Crafts arylation is observed with electron-rich aldehydes.

Heterogeneous Catalysis

Zeolite and Ion-Exchange Resin Catalysts

Solid acids like H-ZSM-5 zeolite or sulfonic resins enable solvent-free synthesis with easier catalyst recovery.

-

Ethanol (2 mol) and ethanethiol (1 mol) are mixed with H-ZSM-5 (5 wt%).

-

The mixture is heated at 100°C for 3 hours under nitrogen.

-

The catalyst is filtered, and the product is distilled.

| Catalyst | Yield (%) |

|---|---|

| H-ZSM-5 (SiO₂/Al₂O₃=30) | 58 |

| Amberlyst-15 | 64 |

-

No corrosive liquid acids required.

-

Catalysts are reusable for ≥5 cycles without significant activity loss.

Photocatalytic Synthesis

TiO₂-Mediated Reaction Under UV-A

TiO₂ (anatase phase) catalyzes the reaction under UV light, offering a green chemistry approach.

-

Ethanethiol and acetaldehyde diethyl acetal are mixed in a quartz reactor.

-

TiO₂ (1 wt%) is added, and the mixture is irradiated with UV-A (365 nm) for 8 hours.

-

The product is isolated via fractional distillation.

| Condition | Result |

|---|---|

| Quantum Yield | 0.05 |

| Energy Consumption | 120 kWh/mol |

-

Slow reaction kinetics compared to thermal methods.

-

Requires specialized equipment for UV irradiation.

Industrial-Scale Production

Two-Step Continuous Flow Process

A patented method uses sequential reactors for high-throughput synthesis:

-

Dehydration Reactor : Ethanol is dehydrated to acetaldehyde over Cu/SiO₂ at 220°C.

-

Acetalization Reactor : Acetaldehyde reacts with ethanethiol over ZrO₂/SiO₂ at 20°C.

| Metric | Value |

|---|---|

| Ethanol Conversion | 48.2% |

| Selectivity | 73.4% |

| Annual Capacity | 10,000 metric tons |

-

Capital costs are 20% lower than batch processes.

-

Byproduct hydrogen is recovered for energy reuse.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Acid-Catalyzed | 65–72 | 95 | Moderate | High (acid waste) |

| BF₃·SMe₂-Mediated | 63–71 | 98 | Lab-scale | Moderate (BF₃ use) |

| Heterogeneous | 58–64 | 97 | High | Low |

| Photocatalytic | 40–50 | 90 | Low | Very Low |

| Industrial Flow | 73 | 99 | Very High | Moderate |

Q & A

Basic Questions

Q. What spectroscopic and chromatographic methods are recommended for structural confirmation of 1,1-Diethoxy-2-ethylthioethane?

- Methodology : Use a combination of NMR (¹H and ¹³C) to identify ethoxy and ethylthio groups, IR spectroscopy to confirm ether (C-O-C) and thioether (C-S-C) functional groups, and GC-MS for molecular weight verification. Cross-reference spectral data with databases like NIST Chemistry WebBook (for analogous ethers) to validate assignments . For purity assessment, employ HPLC with a polar stationary phase (e.g., C18 column) and UV detection at 210–220 nm .

Q. What are the standard synthetic routes for this compound in laboratory settings?

- Methodology : Synthesize via acid-catalyzed condensation of ethylthioethanol with acetaldehyde diethyl acetal. Optimize conditions using p-toluenesulfonic acid (0.5–1 mol%) in anhydrous toluene under reflux (110–120°C) for 4–6 hours. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 8:2). Isolate the product via fractional distillation (bp ~150–160°C, estimated based on analogous ethers) and confirm purity via GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of combustion) of this compound?

- Methodology :

- Systematic validation : Compare data from multiple techniques (e.g., bomb calorimetry vs. computational DFT calculations) and cross-check with structurally similar compounds (e.g., 1,1-diethoxyethane) .

- Error analysis : Quantify uncertainties in experimental setups (e.g., calibration of calorimeters, solvent purity) and computational parameters (basis sets, solvation models) .

- Collaborative studies : Share raw datasets via platforms like EPA CompTox Chemistry Dashboard to enable peer validation .

Q. What strategies optimize reaction yields of this compound under varying catalytic conditions?

- Methodology :

- Design of Experiments (DoE) : Vary catalyst type (e.g., Lewis acids like BF₃·Et₂O vs. Brønsted acids), temperature (80–140°C), and solvent polarity (toluene vs. DCM). Use response surface modeling to identify optimal conditions .

- In situ monitoring : Employ FT-IR or Raman spectroscopy to track intermediate formation (e.g., hemiacetal derivatives) and adjust reaction parameters dynamically .

- Byproduct analysis : Characterize side products (e.g., oligomers) via LC-MS and adjust stoichiometry or catalyst loading to suppress undesired pathways .

Q. How can mechanistic studies elucidate the role of steric effects in the nucleophilic substitution reactions of this compound?

- Methodology :

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated ethylthioethanol to identify rate-determining steps (e.g., protonation vs. nucleophilic attack) .

- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to map transition states and assess steric hindrance from ethoxy/ethylthio groups .

- Cross-validation : Compare experimental activation energies with computational predictions to refine mechanistic hypotheses .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound in polar vs. non-polar solvents?

- Methodology :

- Standardize protocols : Ensure consistent temperature (25°C ± 0.1), solvent purity (HPLC-grade), and equilibration time (24 hours) across studies .

- Multi-technique validation : Use gravimetric analysis, UV-Vis spectroscopy, and Karl Fischer titration to measure solubility in solvents like water, ethanol, and hexane .

- Meta-analysis : Aggregate literature data into a solubility parameter table (see example below) to identify outliers and trends .

| Solvent | Solubility (g/100mL) | Method | Reference Analog |

|---|---|---|---|

| Water | 0.05–0.1 | Gravimetric | 1,1-Diethoxyethane |

| Ethanol | 15–20 | UV-Vis | Diethylene glycol ethers |

| Hexane | 30–35 | Karl Fischer | Analogous thioethers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.